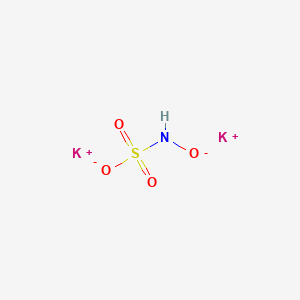
Potassium hydroxylaminemonosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hydroxylaminemonosulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a derivative of hydroxylamine and sulfonic acid, combining the characteristics of both functional groups. This compound is known for its reactivity and versatility in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium hydroxylaminemonosulfonate can be synthesized through the reaction of hydroxylamine with sulfonic acid derivatives under controlled conditions. One common method involves the reaction of hydroxylamine sulfate with potassium sulfite in an aqueous medium. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where hydroxylamine and sulfonic acid derivatives are mixed in precise stoichiometric ratios. The reaction is monitored for temperature, pH, and concentration to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various sulfonate derivatives.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed:
Oxidation: Sulfonate esters, sulfonic acids.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted sulfonates.
Applications De Recherche Scientifique
Potassium hydroxylaminemonosulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of potassium hydroxylaminemonosulfonate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and proteins, by modifying their functional groups. The sulfonate group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Hydroxylamine Sulfate: Similar in reactivity but lacks the sulfonate group.
Potassium Sulfite: Shares the sulfonate functionality but does not have the hydroxylamine moiety.
Sodium Sulfite: Similar sulfonate chemistry but different cation.
Uniqueness: Potassium hydroxylaminemonosulfonate is unique due to the combination of hydroxylamine and sulfonate functionalities, which imparts distinct reactivity and solubility properties. This makes it a valuable reagent in both synthetic and industrial chemistry.
Propriétés
Numéro CAS |
13768-26-8 |
|---|---|
Formule moléculaire |
HK2NO4S |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
dipotassium;N-oxidosulfamate |
InChI |
InChI=1S/2K.H2NO4S/c;;2-1-6(3,4)5/h;;1H,(H,3,4,5)/q2*+1;-1/p-1 |
Clé InChI |
ZNLXVIYENFFHMP-UHFFFAOYSA-M |
SMILES canonique |
N([O-])S(=O)(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)

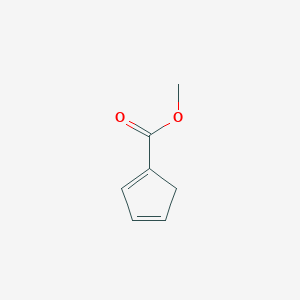



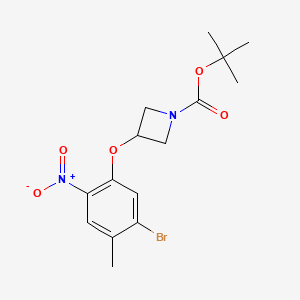
![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
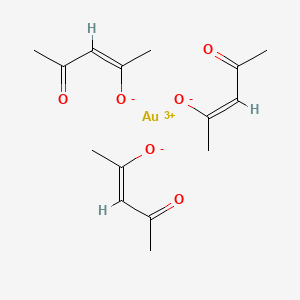
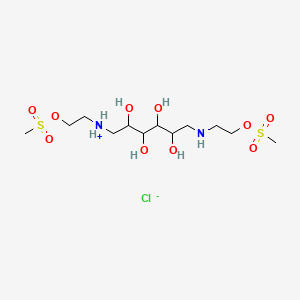
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)
![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
![9-Benzyl-6,9-diazaspiro[2.6]nonane hydrochloride](/img/structure/B13733599.png)
